molecular formula C17H30N4 B154330 1-Benzyl-1,4,8,11-tetraazacyclotetradecane CAS No. 132723-93-4

1-Benzyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B154330
CAS No.: 132723-93-4
M. Wt: 290.4 g/mol
InChI Key: WNEKVKFZHNGHEH-UHFFFAOYSA-N
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Description

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a chemical compound with the molecular formula C₁₇H₃₀N₄. It is a derivative of 1,4,8,11-tetraazacyclotetradecane, which is known for its ability to form stable complexes with metal ions. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through the reaction of 1,4,8,11-tetraazacyclotetradecane with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the nitrogen atoms of the tetraazacyclotetradecane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Benzyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the benzyl group, which enhances its ability to form stable complexes with metal ions.

Properties

IUPAC Name

1-benzyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEKVKFZHNGHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448186
Record name 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132723-93-4
Record name 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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